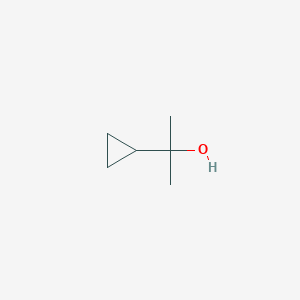

2-Cyclopropylpropan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(2,7)5-3-4-5/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQVACMQJLOIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306675 | |

| Record name | 2-cyclopropylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-39-2 | |

| Record name | 2-Cyclopropyl-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyclopropylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYCLOPROPYL-2-PROPANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyclopropyl-2-propanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FZL6C3JY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Cyclopropylpropan-2-ol via Grignard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the tertiary alcohol, 2-cyclopropylpropan-2-ol, through the versatile Grignard reaction. This method provides a reliable and scalable route to this valuable building block, which holds potential for incorporation into novel pharmaceutical agents and other fine chemicals. This document outlines the core chemical principles, a detailed experimental protocol, and relevant data for the successful synthesis and purification of the target compound.

Reaction Principle and Stoichiometry

The synthesis of this compound is achieved via a classic Grignard reaction, a powerful carbon-carbon bond-forming methodology. The reaction proceeds in two key stages:

-

Formation of the Grignard Reagent: Cyclopropylmagnesium bromide is prepared by the reaction of cyclopropyl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[1][2]

-

Nucleophilic Addition: The prepared Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone.[3] This addition reaction forms a magnesium alkoxide intermediate.

-

Aqueous Workup: The intermediate is subsequently hydrolyzed in a weak acidic solution (e.g., aqueous ammonium chloride) to yield the final product, this compound, and magnesium salts.[3]

The overall balanced chemical equation for this synthesis is:

C₃H₅Br + Mg → C₃H₅MgBr C₃H₅MgBr + (CH₃)₂CO → (C₃H₅)(CH₃)₂COMgBr (C₃H₅)(CH₃)₂COMgBr + H₂O → (C₃H₅)(CH₃)₂COH + Mg(OH)Br

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that yields can vary based on the purity of reagents, reaction conditions, and purification techniques.

| Parameter | Value | Notes |

| Reactants | ||

| Cyclopropyl Bromide | 1.0 eq | Limiting Reagent |

| Magnesium Turnings | 1.1 - 1.2 eq | Slight excess to ensure full conversion of the bromide. |

| Acetone | 1.0 - 1.1 eq | A slight excess may be used to ensure the consumption of the Grignard reagent. |

| Solvent | ||

| Anhydrous Tetrahydrofuran (THF) | Sufficient to dissolve reactants | Typically, a concentration of 0.5 M for the Grignard reagent is targeted. |

| Reaction Conditions | ||

| Grignard Formation Temperature | Room temperature to gentle reflux | Initiation may require gentle heating. |

| Acetone Addition Temperature | 0 °C to room temperature | The reaction is exothermic and should be controlled with an ice bath. |

| Reaction Time (Grignard formation) | 1 - 2 hours | |

| Reaction Time (Acetone addition) | 1 - 2 hours | |

| Yield | ||

| Theoretical Yield | Calculated based on the limiting reagent | |

| Expected Actual Yield | 70-85% | This is an estimated range based on analogous Grignard reactions. Actual yields will depend on experimental execution. |

| Purification | ||

| Method | Liquid-liquid extraction followed by distillation |

Detailed Experimental Protocols

This section provides a representative experimental protocol for the synthesis of this compound. Safety Precaution: All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.

Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Reagent Charging: To the flask are added magnesium turnings (1.1 eq). A small crystal of iodine can be added to activate the magnesium surface. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.

-

Initiation: A small portion of a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF is added from the dropping funnel. The reaction is initiated by gentle warming or the addition of a small amount of a pre-formed Grignard reagent if necessary. The initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux.

-

Grignard Reagent Formation: The remaining cyclopropyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

Reaction with Acetone

-

Cooling: The flask containing the freshly prepared cyclopropylmagnesium bromide solution is cooled in an ice-water bath to 0 °C.

-

Acetone Addition: A solution of anhydrous acetone (1.05 eq) in anhydrous THF is added dropwise from the dropping funnel to the stirred Grignard reagent solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. A precipitate will likely form during the addition.

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

Workup and Purification

-

Quenching: The reaction mixture is carefully poured into a beaker containing a cold, saturated aqueous solution of ammonium chloride with vigorous stirring. This will quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether.

-

Washing: The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and then with brine (saturated aqueous sodium chloride solution).

-

Drying: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is removed from the filtrate using a rotary evaporator.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the pure product.

Visualizations

Grignard Reaction Signaling Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

References

2-Cyclopropylpropan-2-ol NMR and IR spectra analysis

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Cyclopropylpropan-2-ol

Introduction

This compound is a tertiary alcohol with the molecular formula C₆H₁₂O. Its structure, featuring a cyclopropyl ring attached to a tertiary alcohol carbon, presents unique spectroscopic characteristics. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and structural elucidation in various chemical processes.

Molecular Structure and Spectroscopic Assignments

The key to interpreting the spectra of this compound lies in understanding its molecular symmetry and the resulting chemical equivalence of its protons and carbon atoms. The molecule contains four distinct sets of protons and four distinct carbon environments.

Physical properties of 2-Cyclopropylpropan-2-ol

An In-depth Technical Guide to the Physical Properties of 2-Cyclopropylpropan-2-ol

This technical guide provides a detailed overview of the known and predicted physical properties of this compound, targeting researchers, scientists, and professionals in drug development. The guide synthesizes available data, outlines comprehensive experimental protocols for property determination, and includes a logical workflow for these experimental processes.

Introduction

This compound, with the chemical formula C₆H₁₂O, is a tertiary alcohol. Its structure, featuring a cyclopropyl ring attached to a propan-2-ol backbone, imparts unique steric and electronic properties that are of interest in synthetic chemistry and drug design. Accurate characterization of its physical properties is fundamental for its application in research and development, influencing reaction kinetics, formulation, and toxicological assessment.

Physical and Chemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available computed and experimental data. It is important to note that most of the data points are computationally predicted and should be confirmed by experimental validation.

| Property | Value | Data Type | Source |

| Molecular Weight | 100.16 g/mol | Experimental | --INVALID-LINK--[1] |

| IUPAC Name | This compound | - | --INVALID-LINK--[1] |

| CAS Number | 930-39-2 | - | --INVALID-LINK--[1] |

| Molecular Formula | C₆H₁₂O | - | --INVALID-LINK--[1] |

| XLogP3-AA (Octanol/Water Partition Coefficient) | 0.9 | Computed | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 20.2 Ų | Computed | --INVALID-LINK--[1] |

| Heavy Atom Count | 7 | Computed | --INVALID-LINK--[1] |

Note: Experimental values for density, boiling point, melting point, refractive index, and specific solubility were not available in the searched resources. The values provided are computational predictions and should be treated as estimates.

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a chemical sample like this compound.

Caption: Logical workflow for determining the physical properties of a chemical sample.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes.

-

Apparatus: A small test tube, a thermometer, a capillary tube (sealed at one end), a heating block or oil bath, and a stirrer.

-

Procedure:

-

Place a small amount (a few milliliters) of the liquid sample into the test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Position the test tube in the heating block or oil bath.

-

Suspend a thermometer with the bulb just above the liquid surface to measure the vapor temperature.

-

Begin heating the apparatus slowly while gently stirring the liquid.

-

Observe for a continuous and rapid stream of bubbles emerging from the open end of the capillary tube.

-

The temperature at which a steady stream of bubbles is observed is recorded as the boiling point.

-

For accuracy, the atmospheric pressure should be recorded, as boiling point is pressure-dependent.

-

Density Measurement (Gravimetric Method)

This method relies on the precise measurement of the mass of a known volume of the liquid.

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume), an analytical balance, and a thermostatically controlled water bath.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.

-

Place the pycnometer in a thermostatically controlled water bath to bring the liquid to a specific temperature (e.g., 20°C or 25°C).

-

Once the temperature has equilibrated, adjust the liquid volume to the pycnometer's calibration mark.

-

Dry the outside of the pycnometer and weigh it to determine the mass of the pycnometer and the liquid (m₂).

-

The mass of the liquid is calculated as (m₂ - m₁).

-

The density (ρ) is then calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V.

-

Refractive Index Measurement

The refractive index is a measure of how much light bends, or refracts, when it enters a substance.

-

Apparatus: An Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium D line source, 589.3 nm).

-

Procedure:

-

Calibrate the refractometer using a standard substance with a known refractive index, such as distilled water.

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of the liquid sample onto the prism.

-

Close the prism and allow the sample to spread evenly.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20°C).

-

Adjust the refractometer until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Melting Point Determination (Capillary Method)

Should this compound be a solid at room temperature or for the determination of its freezing point, this method is employed.

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), and a thermometer.

-

Procedure:

-

Finely powder a small amount of the solid sample.

-

Pack a small amount of the powdered sample into the bottom of a capillary tube.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly at first, then slow the heating rate to 1-2°C per minute as the expected melting point is approached.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

A pure compound will have a sharp melting range of 1-2°C.

-

Solubility Determination

This protocol assesses the solubility of the compound in various solvents.

-

Apparatus: A set of small test tubes, a vortex mixer (optional), and various solvents (e.g., water, ethanol, acetone, hexane, dichloromethane).

-

Procedure:

-

Add approximately 1 mL of the chosen solvent to a test tube.

-

Add a small, measured amount of this compound (e.g., 10-20 mg for a solid or a few drops for a liquid) to the solvent.

-

Agitate the mixture vigorously (e.g., by flicking the test tube or using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Observe the mixture to determine if the solute has dissolved completely, is partially soluble, or is insoluble.

-

Record the results qualitatively (e.g., soluble, partially soluble, insoluble) for each solvent tested.

-

For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using techniques like GC or HPLC.

-

References

An In-depth Technical Guide to the Solubility of 2-Cyclopropylpropan-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-cyclopropylpropan-2-ol, a tertiary alcohol of interest in synthetic chemistry and potentially in drug discovery. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its predicted solubility in various organic solvents based on its molecular structure. Furthermore, it offers a detailed, standardized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers, enabling them to assess the potential behavior of this compound in different solvent systems and to design and execute robust solubility experiments.

Introduction to this compound

This compound is a tertiary alcohol with the chemical formula C₆H₁₂O.[1] Its structure features a cyclopropyl group and a hydroxyl group attached to a tertiary carbon, which influences its physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, purification, and formulation development in the pharmaceutical industry.

Predicted Solubility Profile

-

Polar Protic Solvents (e.g., methanol, ethanol): The presence of the hydroxyl group suggests that this compound will be miscible with or highly soluble in short-chain alcohols due to the potential for hydrogen bonding.[2][3]

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate): Good solubility is expected in these solvents. The polar hydroxyl group can engage in dipole-dipole interactions with the polar functional groups of the solvent.

-

Non-polar Solvents (e.g., hexane, toluene): The non-polar hydrocarbon portion of the molecule suggests that it will have some solubility in non-polar solvents. However, the presence of the polar hydroxyl group may limit its miscibility with very non-polar solvents.

The compact, somewhat spherical shape of tertiary alcohols can also influence their solubility compared to their linear isomers.[4][5]

Quantitative Solubility Data

As of the writing of this guide, specific quantitative solubility data for this compound in a range of organic solvents has not been published in readily accessible literature. The following table is provided as a template for researchers to record their experimentally determined solubility data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Methanol | 25 | Shake-Flask Method | ||

| e.g., Acetone | 25 | Shake-Flask Method | ||

| e.g., Hexane | 25 | Shake-Flask Method | ||

| e.g., Toluene | 25 | Shake-Flask Method | ||

| e.g., Dichloromethane | 25 | Shake-Flask Method |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6][7][8][9][10]

4.1. Materials

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solute is crucial to ensure that equilibrium is reached with an undissolved phase present.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[6][9] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the solute in the solution has reached a plateau.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the mixture to stand undisturbed at the same temperature to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using the chosen analytical method (e.g., GC, HPLC) to generate a calibration curve.

-

Analyze the diluted sample solution and determine its concentration by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visual Representations

Logical Relationship of Solubility Factors

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

Caption: Shake-flask method workflow for solubility measurement.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, its molecular structure allows for qualitative predictions of its behavior in various organic solvents. For drug development professionals and researchers requiring precise solubility values, the standardized shake-flask method detailed in this guide provides a robust framework for experimental determination. The generation of such data will be invaluable for the future application of this compound in synthesis, formulation, and other areas of chemical and pharmaceutical research.

References

- 1. 2-Cyclopropyl-2-propanol | C6H12O | CID 301459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to 2-Cyclopropylpropan-2-ol (CAS Number: 930-39-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-cyclopropylpropan-2-ol, a tertiary alcohol incorporating a cyclopropyl ring. This document details its chemical and physical properties, outlines a common synthetic protocol, presents spectroscopic data for characterization, and discusses its primary reactivity and potential applications in organic synthesis and drug discovery.

Chemical Identity and Properties

This compound, with the CAS number 930-39-2, is a unique molecule that combines the steric bulk of a tertiary alcohol with the inherent ring strain and reactivity of a cyclopropane ring. This combination makes it a valuable building block in synthetic chemistry.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | Lexichem TK 2.7.0 |

| CAS Number | 930-39-2 | DTP/NCI; EPA DSSTox; ECHA; FDA GSRS |

| Molecular Formula | C₆H₁₂O | PubChem |

| Molecular Weight | 100.16 g/mol | PubChem |

| Canonical SMILES | CC(C)(C1CC1)O | PubChem |

| InChI Key | ITQVACMQJLOIDS-UHFFFAOYSA-N | PubChem |

| XLogP3 (Computed) | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

| Heavy Atom Count | 7 | PubChem |

Table 2: Physical Properties

| Property | Value | Notes |

| Boiling Point | 120-122 °C | Experimental data. |

| Density | 0.895 g/cm³ | At 25 °C, experimental data. |

| Refractive Index (n²⁰/D) | 1.442 | At 20 °C, experimental data. |

Synthesis of this compound

The synthesis of this compound is most commonly achieved via a Grignard reaction. This involves the nucleophilic addition of a cyclopropyl Grignard reagent to acetone. The following is a representative experimental protocol.

Experimental Protocol: Grignard Reaction

Objective: To synthesize this compound from cyclopropyl bromide and acetone.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Cyclopropyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Acetone, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of a solution of cyclopropyl bromide in anhydrous diethyl ether or THF to the flask.

-

Initiate the reaction by gentle heating or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the Grignard reaction.

-

Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Reaction with Acetone:

-

Cool the freshly prepared cyclopropylmagnesium bromide solution in an ice bath.

-

Add a solution of anhydrous acetone in the same anhydrous solvent dropwise to the Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash them with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

dot

caption Synthesis workflow for this compound.

Spectroscopic Data for Characterization

The structural elucidation of this compound is confirmed through various spectroscopic methods.

Table 3: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.20 | s | 6H | 2 x -CH₃ |

| ~1.05 | m | 1H | -CH (cyclopropyl) |

| ~0.45 | m | 4H | 2 x -CH₂ (cyclopropyl) |

| ~1.50 | s (broad) | 1H | -OH |

Table 4: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~70.5 | C-(CH₃)₂OH |

| ~27.0 | 2 x -CH₃ |

| ~20.0 | -CH (cyclopropyl) |

| ~1.5 | 2 x -CH₂ (cyclopropyl) |

Table 5: FT-IR Spectroscopic Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch |

| ~3080, ~3000 | Medium | C-H stretch (cyclopropyl) |

| ~2970, ~2870 | Strong | C-H stretch (aliphatic) |

| ~1460, ~1370 | Medium | C-H bend (aliphatic) |

| ~1190 | Strong | C-O stretch |

| ~1020 | Medium | Cyclopropyl ring deformation |

Reactivity and Applications

The most significant chemical reactivity of this compound and related cyclopropyl carbinols is the cyclopropyl carbinol rearrangement . This reaction proceeds through a carbocation intermediate and can lead to a variety of ring-opened products, making it a powerful tool in organic synthesis.

The Cyclopropyl Carbinol Rearrangement

Under acidic conditions or in the presence of a Lewis acid, the hydroxyl group of this compound is protonated and leaves as a water molecule, forming a tertiary carbocation adjacent to the cyclopropane ring. This cyclopropylcarbinyl cation is unstable and rapidly rearranges. The high ring strain of the cyclopropane ring facilitates the cleavage of one of the C-C bonds adjacent to the cationic center. This rearrangement leads to the formation of a more stable homoallylic carbocation, which can then be trapped by a nucleophile or undergo elimination to form an alkene.

This rearrangement is a key step in the synthesis of various complex molecules, including natural products and pharmacologically active compounds. The specific products formed depend on the reaction conditions and the substitution pattern of the cyclopropyl carbinol.

dot

caption Mechanism of the cyclopropyl carbinol rearrangement.

Applications in Drug Development and Research

While specific large-scale applications of this compound in drug manufacturing are not widely documented, its structural motif and reactivity are of significant interest to medicinal chemists. The cyclopropyl group is a "bioisostere" for a phenyl ring or a vinyl group, meaning it can mimic the spatial and electronic properties of these groups while offering improved metabolic stability and reduced toxicity. The incorporation of a cyclopropyl ring into a drug candidate can favorably modulate its pharmacokinetic and pharmacodynamic properties.

The cyclopropyl carbinol moiety serves as a latent reactive handle. The rearrangement can be triggered under specific physiological conditions or through targeted enzymatic action, potentially leading to the design of prodrugs or targeted covalent inhibitors. As such, this compound and its derivatives are valuable tools for synthetic and medicinal chemistry research, enabling the exploration of novel chemical space in the quest for new therapeutic agents.

Safety and Handling

This compound is classified as harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood.

Table 6: GHS Hazard Information

| Hazard Statement | Precautionary Statements |

| H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

Conclusion

This compound is a versatile synthetic building block with unique chemical properties conferred by the presence of the cyclopropyl ring adjacent to a tertiary alcohol. Its synthesis is straightforward, and its characteristic reactivity, dominated by the cyclopropyl carbinol rearrangement, provides a powerful method for the construction of more complex molecular architectures. For researchers in drug discovery and organic synthesis, this compound offers a gateway to novel structures with potentially valuable biological activities. Further exploration of the reactivity and applications of this compound is warranted to fully exploit its synthetic potential.

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Cyclopropylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic properties of 2-cyclopropylpropan-2-ol. The document details the molecular architecture, including key bond lengths and angles, and offers an in-depth analysis of its spectroscopic characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, a representative synthetic protocol and reaction pathway are presented. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Bonding

This compound, with the molecular formula C₆H₁₂O, is a tertiary alcohol characterized by the presence of a cyclopropyl ring attached to a propan-2-ol moiety at the C2 position.[1] The strained three-membered cyclopropane ring significantly influences the molecule's electronic properties and reactivity.

The bonding in this compound is characterized by sp³ hybridized carbon atoms in the propane backbone and a unique bonding arrangement in the cyclopropane ring, often described by the Walsh model, which involves bent bonds. The tertiary alcohol group introduces a polar hydroxyl (-OH) functional group capable of acting as a hydrogen bond donor and acceptor.[1]

Molecular Structure Diagram

Caption: 2D structure of this compound.

Computed Physicochemical Properties

The following table summarizes key computed physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 100.16 g/mol | [1] |

| XLogP3-AA | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. In this case, methyl cyclopropyl ketone can be reacted with methylmagnesium bromide.

Reaction Pathway

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Protocol (General)

Disclaimer: The following is a generalized protocol based on standard procedures for Grignard reactions and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Methyl cyclopropyl ketone

-

Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: All glassware must be thoroughly dried to prevent quenching of the Grignard reagent. The reaction is set up under an inert atmosphere.

-

Grignard Reaction: A solution of methyl cyclopropyl ketone in anhydrous diethyl ether is placed in the reaction flask and cooled in an ice bath. The methylmagnesium bromide solution is then added dropwise from a dropping funnel with stirring. The reaction is typically exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the cyclopropyl protons, and the hydroxyl proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.2 | s | 6H | 2 x -CH₃ |

| ~0.2 - 0.5 | m | 4H | -CH₂- (cyclopropyl) |

| ~0.8 | m | 1H | -CH- (cyclopropyl) |

| Variable | s | 1H | -OH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~70 | C-OH (quaternary) |

| ~25 | -CH₃ |

| ~15 | -CH- (cyclopropyl) |

| ~2 | -CH₂- (cyclopropyl) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (hydrogen-bonded) |

| ~2970 | Strong | C-H stretch (sp³) |

| ~3080 | Medium | C-H stretch (cyclopropyl) |

| ~1050 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Key Fragmentation Peaks: [1]

| m/z | Relative Intensity | Possible Fragment |

| 100 | Low | [M]⁺ (Molecular Ion) |

| 85 | High | [M - CH₃]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 43 | Very High | [C₃H₇]⁺ or [C₃H₅O]⁺ |

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, synthesis, and spectroscopic properties of this compound. The unique combination of a strained cyclopropyl ring and a tertiary alcohol functional group makes this molecule an interesting subject for further research and a potential building block in organic synthesis and drug discovery. The data and protocols presented herein serve as a foundational resource for scientists and researchers working with this compound.

References

Pioneering Synthesis of 2-Cyclopropylpropan-2-ol: A Technical Retrospective

The inaugural synthesis of 2-cyclopropylpropan-2-ol, a valuable building block in organic chemistry, was first reported in 1956 by H. Hart and O. E. Curtis, Jr., in the Journal of the American Chemical Society. This foundational work laid the groundwork for the exploration of polycyclopropylated molecules and established a straightforward and effective method for the creation of this tertiary alcohol. The synthesis was achieved through the Grignard reaction, a cornerstone of carbon-carbon bond formation, by reacting cyclopropyl methyl ketone with methylmagnesium iodide.

This technical guide provides an in-depth look at the original synthesis, presenting the experimental protocol as detailed in the seminal 1956 publication, alongside relevant quantitative data.

Experimental Protocol: The First Synthesis

The following procedure is adapted from the experimental section of the 1956 paper by Hart and Curtis.

Reaction Scheme:

Materials:

-

Cyclopropyl methyl ketone

-

Methyl iodide

-

Magnesium turnings

-

Anhydrous ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Grignard Reagent: A solution of methylmagnesium iodide was prepared in anhydrous ether from magnesium turnings and methyl iodide in the standard fashion.

-

Reaction with Ketone: To the ethereal solution of methylmagnesium iodide, a solution of cyclopropyl methyl ketone in anhydrous ether was added dropwise with stirring. The reaction mixture was then refluxed for a period of 30 minutes to ensure complete reaction.

-

Work-up: The reaction mixture was cooled and then poured into a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the intermediate magnesium alkoxide.

-

Extraction and Isolation: The ether layer was separated, and the aqueous layer was extracted with two additional portions of ether. The combined ethereal extracts were then washed with water.

-

Drying and Purification: The ether solution was dried over anhydrous sodium sulfate. The ether was subsequently removed by distillation, and the remaining residue was distilled under reduced pressure to yield the purified this compound.

Quantitative Data

The following table summarizes the key quantitative data reported in the initial synthesis of this compound.

| Parameter | Value |

| Yield | 78% |

| Boiling Point | 58-59 °C at 40 mm Hg |

| Refractive Index (n²⁰D) | 1.4328 |

Logical Workflow of the Synthesis

The synthesis of this compound via the Grignard reaction follows a clear and logical progression, as illustrated in the workflow diagram below. This process begins with the preparation of the nucleophilic Grignard reagent, followed by its addition to the electrophilic carbonyl carbon of the ketone, and concludes with an aqueous workup to yield the final tertiary alcohol.

This pioneering work by Hart and Curtis provided the chemical community with a reliable and efficient method for the synthesis of this compound, opening avenues for further research into the properties and applications of molecules containing the cyclopropyl moiety.

Spectroscopic and Synthetic Insights into 2-Cyclopropylpropan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 2-cyclopropylpropan-2-ol, a valuable building block in organic synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this tertiary alcohol. Additionally, a standard synthetic protocol for its preparation is outlined, offering a complete resource for chemists working with this compound.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following sections present the key data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Integration | Coupling Constant (J) / Hz |

| -OH | ~1.35 | Singlet | 1H | - |

| -CH₃ | ~1.15 | Singlet | 6H | - |

| Cyclopropyl-CH | ~0.95 | Multiplet | 1H | - |

| Cyclopropyl-CH₂ | ~0.35 | Multiplet | 4H | - |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments.

| Carbon Assignment | Chemical Shift (δ) / ppm |

| C-OH | ~68 |

| -CH₃ | ~27 |

| Cyclopropyl-CH | ~18 |

| Cyclopropyl-CH₂ | ~1 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound was obtained from a neat sample using a capillary cell.[1]

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400 | O-H stretch (alcohol) | Strong, Broad |

| ~2970 | C-H stretch (alkane) | Strong |

| ~1370 | C-O stretch (tertiary alcohol) | Strong |

| ~1150 | C-O stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 85 | 58.60 | [M - CH₃]⁺ |

| 72 | 34.97 | [M - C₂H₄]⁺ |

| 67 | 89.95 | [C₅H₇]⁺ |

| 43 | 99.99 | [C₃H₇]⁺ (base peak) |

| 41 | 56.56 | [C₃H₅]⁺ |

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction between cyclopropyl methyl ketone and a methylmagnesium halide.

Reaction Scheme:

Materials and Methods:

-

Reactants: Cyclopropyl methyl ketone, magnesium turnings, methyl iodide, anhydrous diethyl ether.

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.

Procedure:

-

Preparation of Methylmagnesium Iodide (Grignard Reagent): In the reaction flask, place magnesium turnings. A solution of methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

-

Reaction with Cyclopropyl Methyl Ketone: A solution of cyclopropyl methyl ketone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (typically 0 °C).

-

Quenching and Work-up: The reaction mixture is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation.

Characterization Workflow

The successful synthesis and purification of this compound are confirmed through a systematic analytical workflow.

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Cyclopropylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition pathways of 2-cyclopropylpropan-2-ol. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates from established principles of cyclopropylcarbinyl cation chemistry and the thermal behavior of related tertiary alcohols. The information presented herein is intended to serve as a foundational resource for researchers working with this and similar chemical entities.

Introduction

This compound is a tertiary alcohol containing a strained cyclopropyl ring adjacent to the carbinol center. This structural feature is of significant interest in medicinal chemistry and drug development, as the cyclopropyl moiety can impart unique conformational constraints and metabolic stability to drug candidates. However, the inherent ring strain of the cyclopropane group also suggests potential for thermal instability and complex decomposition pathways. Understanding the thermal behavior of this compound is crucial for defining safe handling and storage conditions, predicting potential degradation products, and ensuring the integrity of pharmaceutical formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| CAS Number | 930-39-2 |

| Appearance | Colorless liquid |

| Boiling Point (Predicted) | ~130-140 °C at 760 mmHg |

| Density (Predicted) | ~0.9 g/mL |

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to be initiated by dehydration, a common reaction for alcohols at elevated temperatures. This initial step is anticipated to form a highly reactive tertiary cyclopropylcarbinyl cation, which can then undergo a series of rearrangements involving the opening of the strained cyclopropane ring.

Pathway 1: Dehydration and Subsequent Rearrangements

The primary proposed pathway begins with the elimination of a water molecule to form a tertiary carbocation. This intermediate is then expected to undergo rapid rearrangement to more stable, ring-opened structures.

Caption: Proposed primary decomposition pathway via dehydration and ring-opening.

Pathway 2: Vinylcyclopropane-Type Rearrangement

An alternative, though likely related, pathway could involve a concerted or near-concerted rearrangement reminiscent of the vinylcyclopropane rearrangement, especially if an initial dehydration to 2-cyclopropylpropene occurs. The high temperatures of thermolysis could then induce the rearrangement of this intermediate.

Caption: Alternative pathway involving a vinylcyclopropane intermediate.

Thermal Analysis Data (Illustrative)

While specific experimental data for this compound is not available in the literature, Table 2 provides an illustrative summary of the type of data that would be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These values are hypothetical and based on the expected behavior of a volatile tertiary alcohol of this molecular weight.

| Parameter | Illustrative Value | Technique |

| Onset of Decomposition (Tonset) | 150 - 180 °C | TGA |

| Temperature of Max Decomposition Rate (Tmax) | 190 - 220 °C | TGA |

| Residual Mass at 400 °C | < 1% | TGA |

| Enthalpy of Vaporization (ΔHvap) | 40 - 50 kJ/mol | DSC |

| Enthalpy of Decomposition (ΔHdecomp) | 100 - 150 kJ/mol | DSC |

Experimental Protocols for Thermal Analysis

The following are detailed protocols for the thermal analysis of a liquid sample such as this compound.

5.1. Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the thermal stability and decomposition profile.

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Select an appropriate sample pan (e.g., aluminum or platinum).

-

Tare the balance with the empty sample pan.

-

-

Sample Preparation:

-

Using a micropipette, carefully dispense 5-10 mg of this compound into the tared sample pan.

-

Record the exact initial mass of the sample.

-

-

TGA Measurement:

-

Place the sample pan onto the TGA balance.

-

Set the purge gas (typically nitrogen for inert atmosphere studies) to a flow rate of 20-50 mL/min.

-

Program the temperature profile:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Start the experiment and record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset).

-

Calculate the first derivative of the mass loss curve to determine the temperature of maximum decomposition rate (Tmax).

-

5.2. Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as boiling point and enthalpy of decomposition.

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Use hermetically sealed aluminum pans for volatile liquids to prevent evaporation before decomposition.

-

-

Sample Preparation:

-

Tare an empty hermetically sealed aluminum pan and lid.

-

Dispense 2-5 mg of this compound into the pan.

-

Securely seal the lid using a sample press.

-

Prepare an identical empty sealed pan to be used as a reference.

-

-

DSC Measurement:

-

Place the sample pan and the reference pan into the DSC cell.

-

Set the purge gas (e.g., nitrogen) to a flow rate of 20-50 mL/min.

-

Program the temperature profile:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected decomposition range (e.g., 300 °C) at a heating rate of 10 °C/min.

-

-

Start the experiment and record the heat flow.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and integrate endothermic or exothermic peaks to determine transition temperatures and enthalpies (e.g., boiling, decomposition).

-

Experimental Workflow Visualization

Caption: General workflow for the thermal analysis of this compound.

Conclusion

The thermal stability of this compound is intrinsically linked to the chemistry of its tertiary alcohol and cyclopropyl functionalities. While direct experimental evidence is lacking, established chemical principles strongly suggest that its thermal decomposition is initiated by dehydration to form a tertiary cyclopropylcarbinyl cation. This highly reactive intermediate is expected to undergo rapid ring-opening and rearrangement to yield a variety of isomeric, unsaturated alcohols and alkenes. The proposed pathways and illustrative data in this guide provide a theoretical framework for understanding the potential thermal behavior of this compound. It is strongly recommended that experimental studies, following the protocols outlined herein, be conducted to validate these hypotheses and accurately characterize the thermal stability and decomposition products of this compound. Such data will be invaluable for its safe handling, storage, and application in research and development.

2-Cyclopropylpropan-2-ol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-cyclopropylpropan-2-ol, a tertiary alcohol of interest in synthetic chemistry and drug discovery.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | PubChem[1] |

| Molecular Weight | 100.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 930-39-2 | Sigma-Aldrich |

Synthesis Protocol: Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction.[2][3] This involves the reaction of a Grignard reagent with a suitable ketone. The following protocol outlines the synthesis of this compound from cyclopropyl methyl ketone and a methyl Grignard reagent.

Materials:

-

Cyclopropyl methyl ketone

-

Methylmagnesium bromide (or chloride) in a suitable ether solvent (e.g., diethyl ether, THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube is assembled. The entire apparatus is flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Initial Reagents: The flask is charged with cyclopropyl methyl ketone dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Grignard Reagent: The methylmagnesium bromide solution is added dropwise to the stirred solution of the ketone via the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a period to ensure the reaction goes to completion.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This will hydrolyze the magnesium alkoxide intermediate.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with two portions of diethyl ether. The combined organic extracts are then washed with brine.

-

Drying and Solvent Removal: The combined organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation to yield pure this compound.

Analytical Methodology: Gas Chromatography

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds like alcohols.[4][5][6]

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

A capillary column suitable for alcohol analysis (e.g., a polar stationary phase).

Procedure:

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable volatile solvent (e.g., isopropanol).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through the column, where separation occurs based on the compound's boiling point and interaction with the stationary phase.

-

Detection: The separated components are detected by the FID, which generates a signal proportional to the amount of the analyte.

-

Analysis: The retention time of the peak corresponding to this compound can be used for qualitative identification by comparing it to a known standard. The area of the peak is proportional to the concentration and can be used for quantitative analysis.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Synthesis workflow for this compound via Grignard reaction.

Caption: Experimental workflow for the analysis of this compound by Gas Chromatography.

References

- 1. 2-Cyclopropyl-2-propanol | C6H12O | CID 301459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Sciencemadness Discussion Board - Cyclopropyl grignard - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. odinity.com [odinity.com]

- 5. oiv.int [oiv.int]

- 6. Gas chromatography of Alcohols [delloyd.50megs.com]

Methodological & Application

Application Notes and Protocols: 2-Cyclopropylpropan-2-ol as a Versatile Precursor for the Synthesis of Functionalized Cyclopropyl Building Blocks

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The cyclopropyl moiety is a highly valuable structural motif in medicinal chemistry, renowned for its ability to enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates.[1] While numerous methods exist for the introduction of a cyclopropyl group, the utilization of readily available and versatile precursors is of paramount importance for efficient drug discovery and development. This document details a potential application of 2-cyclopropylpropan-2-ol as a precursor for the synthesis of 2-cyclopropylpropanal, a functionalized building block that can be incorporated into more complex pharmaceutical scaffolds.

Although direct use of this compound as a starting material in the synthesis of currently marketed pharmaceuticals is not widely documented, its chemical structure lends itself to a straightforward two-step transformation into a more synthetically useful intermediate. This application note provides a hypothetical, yet chemically robust, protocol for the conversion of this compound into 2-cyclopropylpropanal via a dehydration-hydroboration-oxidation sequence.

Proposed Synthetic Pathway:

The proposed synthetic route involves the initial acid-catalyzed dehydration of the tertiary alcohol, this compound (1 ), to yield the corresponding alkene, 2-cyclopropylpropene (2 ). Subsequent anti-Markovnikov hydroboration-oxidation of the alkene affords the primary alcohol, 2-cyclopropylpropan-1-ol (3 ), which can then be selectively oxidized to the target aldehyde, 2-cyclopropylpropanal (4 ).

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopropylpropene (2) via Dehydration of this compound (1)

This protocol describes the acid-catalyzed dehydration of a tertiary alcohol to form an alkene.[2][3]

Materials:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| This compound (1 ) | 100.16 | 50 | 5.01 g |

| Phosphoric Acid (85%) | 98.00 | - | 5 mL |

| Saturated Sodium Bicarbonate Solution | - | - | 2 x 20 mL |

| Anhydrous Magnesium Sulfate | 120.37 | - | ~2 g |

| Diethyl Ether | 74.12 | - | 50 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, add this compound (1 ) (5.01 g, 50 mmol) and 85% phosphoric acid (5 mL).

-

Heat the mixture gently with a heating mantle to approximately 80-100°C.

-

The product, 2-cyclopropylpropene (2 ), will begin to distill. Collect the distillate in a receiving flask cooled in an ice bath.

-

Continue the distillation until no more organic product is collected.

-

Transfer the distillate to a separatory funnel and wash with two 20 mL portions of saturated sodium bicarbonate solution to neutralize any residual acid.

-

Separate the organic layer and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and collect the crude product.

-

Purify the 2-cyclopropylpropene by simple distillation.

Expected Yield: 70-80%

Protocol 2: Synthesis of 2-Cyclopropylpropan-1-ol (3) via Hydroboration-Oxidation of 2-Cyclopropylpropene (2)

This protocol outlines the anti-Markovnikov hydration of an alkene.[4][5][6]

Materials:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Cyclopropylpropene (2 ) | 82.14 | 40 | 3.29 g |

| Borane-THF complex (1 M) | - | 15 | 15 mL |

| Sodium Hydroxide (3 M) | 40.00 | - | 5 mL |

| Hydrogen Peroxide (30%) | 34.01 | - | 5 mL |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 20 mL |

| Diethyl Ether | 74.12 | - | 50 mL |

| Saturated Sodium Chloride Solution | - | - | 20 mL |

| Anhydrous Magnesium Sulfate | 120.37 | - | ~2 g |

Procedure:

-

To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-cyclopropylpropene (2 ) (3.29 g, 40 mmol) dissolved in anhydrous THF (20 mL).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add the borane-THF complex (15 mL of a 1 M solution, 15 mmol) dropwise via a syringe while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture back to 0°C and slowly add 3 M sodium hydroxide solution (5 mL), followed by the dropwise addition of 30% hydrogen peroxide (5 mL). Caution: The addition of hydrogen peroxide can be exothermic.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether (2 x 25 mL).

-

Wash the combined organic layers with saturated sodium chloride solution (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 2-cyclopropylpropan-1-ol (3 ) by flash column chromatography.

Expected Yield: 85-95%

Protocol 3: Synthesis of 2-Cyclopropylpropanal (4) via Oxidation of 2-Cyclopropylpropan-1-ol (3)

This protocol details the controlled oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).[7][8][9]

Materials:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Cyclopropylpropan-1-ol (3 ) | 100.16 | 30 | 3.01 g |

| Pyridinium Chlorochromate (PCC) | 215.56 | 45 | 9.70 g |

| Dichloromethane (DCM), anhydrous | 84.93 | - | 100 mL |

| Celite® | - | - | ~5 g |

| Diethyl Ether | 74.12 | - | 100 mL |

Procedure:

-

To a 250 mL round-bottom flask, add pyridinium chlorochromate (PCC) (9.70 g, 45 mmol) and anhydrous dichloromethane (DCM) (100 mL).

-

Add a solution of 2-cyclopropylpropan-1-ol (3 ) (3.01 g, 30 mmol) in anhydrous DCM (20 mL) to the PCC suspension in one portion.

-

Stir the mixture at room temperature for 2 hours. The reaction mixture will turn into a dark, tarry substance.

-

Dilute the reaction mixture with diethyl ether (100 mL).

-

Pass the mixture through a short pad of Celite® to filter out the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-cyclopropylpropanal (4 ).

-

The product can be further purified by distillation if necessary.

Expected Yield: 70-85%

Data Presentation

Table 1: Summary of Proposed Synthetic Transformations

| Step | Starting Material | Product | Reagents | Expected Yield (%) |

| 1 | This compound (1 ) | 2-Cyclopropylpropene (2 ) | H₃PO₄, Δ | 70-80 |

| 2 | 2-Cyclopropylpropene (2 ) | 2-Cyclopropylpropan-1-ol (3 ) | 1. BH₃·THF2. H₂O₂, NaOH | 85-95 |

| 3 | 2-Cyclopropylpropan-1-ol (3 ) | 2-Cyclopropylpropanal (4 ) | PCC, DCM | 70-85 |

Visualizations

This application note presents a viable, albeit hypothetical, synthetic route for the utilization of this compound as a precursor to the valuable synthetic building block, 2-cyclopropylpropanal. The described protocols are based on well-established and reliable organic transformations. By providing detailed methodologies and expected outcomes, this document serves as a practical guide for researchers interested in exploring the synthetic potential of readily accessible cyclopropyl-containing starting materials for applications in pharmaceutical discovery and development.

References

- 1. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. passmyexams.co.uk [passmyexams.co.uk]

- 9. nagwa.com [nagwa.com]

Application Notes and Protocols: 2-Cyclopropylpropan-2-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylpropan-2-ol is a tertiary alcohol containing a cyclopropane ring. While its direct application as a reagent in cyclopropanation reactions is not documented in the scientific literature, this molecule and structurally similar cyclopropane derivatives are valuable substrates in various organic transformations. The strained cyclopropyl group and the adjacent hydroxyl functionality offer unique reactivity, making them useful building blocks in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

This document provides an overview of the reactivity of cyclopropane-containing alcohols and detailed protocols for representative reactions, focusing on C-H functionalization, a modern and powerful tool in organic synthesis.

Reactivity of Cyclopropyl Alcohols

Based on extensive literature review, the primary reactivity of cyclopropyl alcohols does not involve their use as cyclopropanating agents. Instead, they typically serve as substrates in reactions such as:

-

Ring-Opening Reactions: The inherent ring strain of the cyclopropane moiety makes it susceptible to cleavage under acidic or catalytic conditions, leading to the formation of linear or cyclic products.

-

C-H Functionalization: The C-H bonds of the cyclopropane ring can be activated and functionalized, allowing for the introduction of new substituents. This is a particularly powerful strategy for the late-stage modification of complex molecules.

Application Note: Palladium-Catalyzed C-H Functionalization of Cyclopropanes

A significant area of research involving cyclopropane derivatives is their use in palladium-catalyzed C-H activation/functionalization reactions. These reactions provide a direct method for creating new carbon-carbon and carbon-heteroatom bonds on the cyclopropane ring.

Logical Workflow for C-H Functionalization

The following diagram illustrates the general workflow for a palladium-catalyzed C-H functionalization of a cyclopropane derivative.

Caption: General workflow for Pd-catalyzed C-H functionalization.

Experimental Protocols

While no protocols for cyclopropanation using this compound were found, the following is a representative protocol for the C-H functionalization of a cyclopropane derivative, adapted from literature procedures on related substrates.[1]

Protocol: Palladium-Catalyzed Arylation of a Cyclopropanecarboxamide

This protocol describes the cross-coupling of a cyclopropanecarboxamide with an arylboronic acid pinacol ester.

Materials:

-

N-Aryl-1-methylcyclopropanecarboxamide (Substrate)

-

Phenylboronic acid pinacol ester (Coupling Partner)

-

Palladium(II) acetate (Pd(OAc)₂) (Catalyst)

-

Mono-N-protected amino acid ligand (e.g., L27 as described in cited literature)[1]

-

Silver(I) carbonate (Ag₂CO₃) (Oxidant)

-

Lithium carbonate (Li₂CO₃) (Base)

-

Benzoquinone (BQ) (Additive)

-

Tetrahydrofuran (THF), anhydrous (Solvent)

-

Nitrogen gas (Inert atmosphere)

Procedure:

-

Reaction Setup:

-

To an oven-dried reaction vial, add N-aryl-1-methylcyclopropanecarboxamide (1.0 equiv), phenylboronic acid pinacol ester (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and the mono-N-protected amino acid ligand (0.10 equiv).

-

Add Ag₂CO₃ (0.75 equiv), Li₂CO₃ (0.75 equiv), and benzoquinone (0.25 equiv).

-

Seal the vial with a septum and purge with nitrogen gas for 5 minutes.

-

Add anhydrous THF via syringe.

-

-

Reaction:

-

Stir the reaction mixture at 70 °C for 6 hours under a nitrogen atmosphere.

-

After 6 hours, cool the reaction to room temperature.

-

Add a second batch of Pd(OAc)₂ (0.05 equiv), ligand (0.10 equiv), Ag₂CO₃ (0.75 equiv), Li₂CO₃ (0.75 equiv), and benzoquinone (0.25 equiv).

-

Re-purge the vial with nitrogen and continue stirring at 70 °C for an additional 6 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

-

-

Analysis:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Quantitative Data

The following table summarizes representative yields for the Pd-catalyzed C-H functionalization of a cyclopropane substrate with various organoboron reagents, as reported in the literature for analogous systems.[1]

| Entry | Coupling Partner (R-BXn) | Product | Yield (%) |

| 1 | Phenylboronic acid pinacol ester | Arylated Cyclopropane | 91 |

| 2 | Vinylboronic acid pinacol ester | Vinylated Cyclopropane | 85 |

| 3 | Alkyltrifluoroborate salt | Alkylated Cyclopropane | 78 |

Signaling Pathway and Mechanism